

"2-Amino-N-cyclohexylbenzamide" molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-N-cyclohexylbenzamide

Cat. No.: B1268408

[Get Quote](#)

Chemical Identity and Physicochemical Properties

2-Amino-N-cyclohexylbenzamide is an organic compound featuring a primary amine and an N-substituted amide group on a benzene ring. This structure serves as a scaffold in medicinal chemistry and materials science.

Table 1: Chemical Identifiers for **2-Amino-N-cyclohexylbenzamide**

Identifier	Value
IUPAC Name	2-amino-N-cyclohexylbenzamide[1]
CAS Number	56814-11-0[1][2][3][4]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O[1][2][3][4]
SMILES	C1CCC(CC1)NC(=O)C2=CC=CC=C2N[1]

| InChI Key | AHWGBTCRPVCUBP-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Properties of **2-Amino-N-cyclohexylbenzamide**

Property	Value
Molecular Weight	218.29 g/mol [1] [3] [4]
Exact Mass	218.141913202 Da [1]

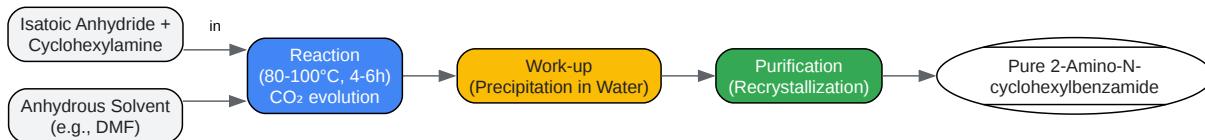
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[\[3\]](#) |

Synthesis and Analytical Characterization

While multiple synthetic routes may exist, a common and effective method for preparing N-substituted 2-aminobenzamides is through the reaction of isatoic anhydride with a corresponding amine.

Experimental Protocol: Synthesis via Isatoic Anhydride

This protocol describes a generalized procedure for the synthesis of **2-Amino-N-cyclohexylbenzamide**.


Materials:

- Isatoic anhydride
- Cyclohexylamine
- Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)
- Stir plate and magnetic stir bar
- Reaction flask and condenser
- Inert atmosphere setup (e.g., Nitrogen or Argon)

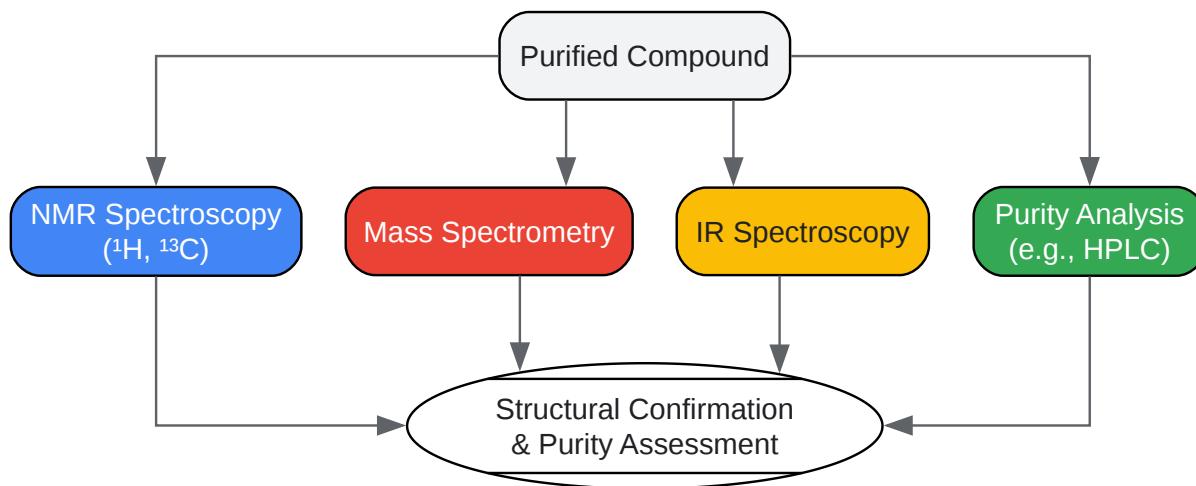
Procedure:

- In a clean, dry reaction flask, dissolve isatoic anhydride (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

- Add cyclohexylamine (1.1 equivalents) to the solution dropwise at room temperature. The reaction is often exothermic.
- After the addition is complete, heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the evolution of CO₂ gas.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with water.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Amino-N-cyclohexylbenzamide**.

[Click to download full resolution via product page](#)

Figure 1: Generalized synthetic workflow for **2-Amino-N-cyclohexylbenzamide**.

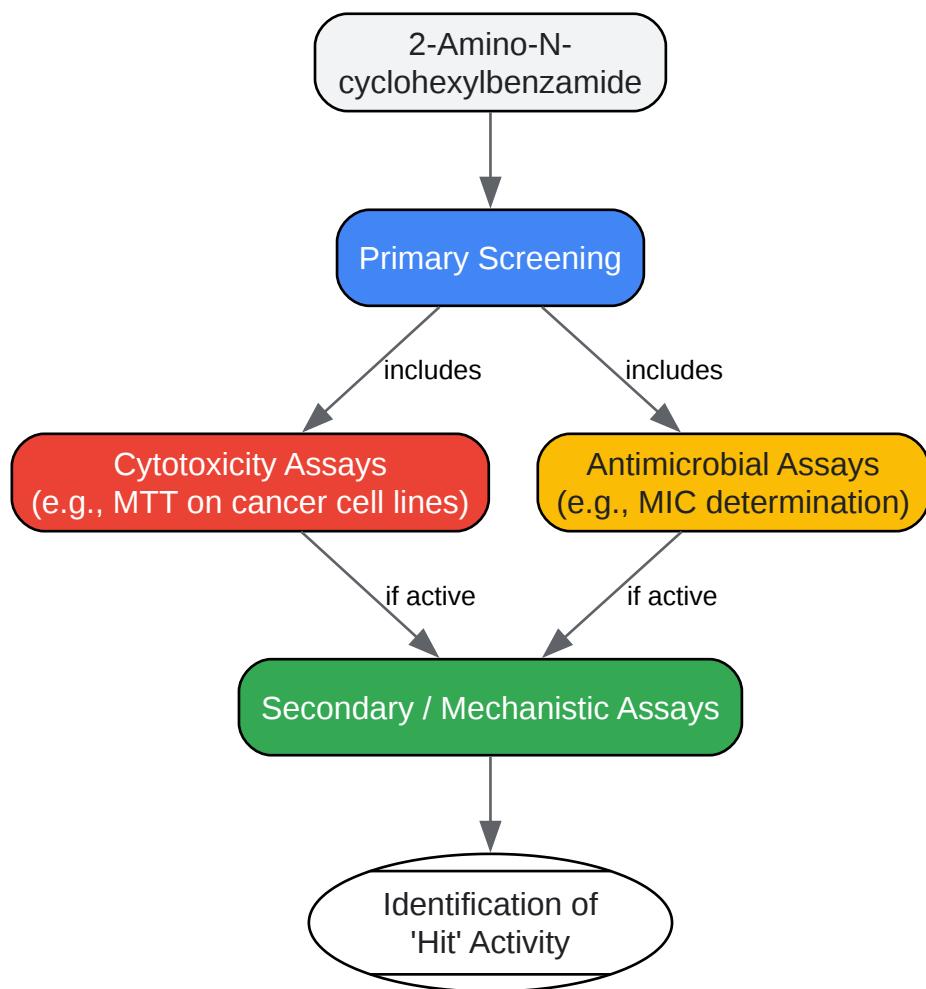

Analytical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Databases indicate the availability of various spectral data for this compound[1].

Table 3: Summary of Available Spectroscopic Data

Technique	Database/Reference	Expected Key Features
¹ H & ¹³ C NMR	SpectraBase[1]	Signals corresponding to aromatic, cyclohexyl, amine (NH ₂), and amide (NH) protons and carbons.
Mass Spectrometry (GC-MS)	NIST Mass Spectrometry Data Center[1]	Molecular ion peak (M ⁺) at m/z ≈ 218.
Infrared (IR) Spectroscopy	SpectraBase[1]	Characteristic absorptions for N-H stretching (amine/amide, ~3200-3400 cm ⁻¹), C=O stretching (amide I, ~1640 cm ⁻¹), and aromatic C-H bonds.[5]

| Raman Spectroscopy | SpectraBase[1] | Complementary vibrational data, particularly for the aromatic ring and C-N bonds. |



[Click to download full resolution via product page](#)

Figure 2: Workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Screening Protocols

While specific biological activities for **2-Amino-N-cyclohexylbenzamide** are not extensively documented, the benzamide scaffold is present in many pharmacologically active molecules. Structurally related compounds, such as salicylanilides, have demonstrated a broad range of effects, including antimicrobial, anti-inflammatory, and antineoplastic activities[6]. Therefore, initial screening should focus on these areas.

[Click to download full resolution via product page](#)

Figure 3: Logical workflow for the biological screening of **2-Amino-N-cyclohexylbenzamide**.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's effect on the viability of cancer cell lines.

Materials:

- Human cancer cell lines (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **2-Amino-N-cyclohexylbenzamide**, dissolved in DMSO (stock solution)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

- Analysis: Calculate cell viability as a percentage relative to the control wells and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- **2-Amino-N-cyclohexylbenzamide**, dissolved in DMSO
- Bacterial inoculum standardized to a 0.5 McFarland turbidity

Procedure:

- Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate.
- Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5×10^5 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Safety and Handling

Based on aggregated GHS data, **2-Amino-N-cyclohexylbenzamide** should be handled with appropriate care in a laboratory setting.[1]

Table 4: GHS Hazard Classification

Hazard Code	Description	Classification
H315	Causes skin irritation	Skin Irritation, Category 2[1]
H319	Causes serious eye irritation	Eye Irritation, Category 2[1]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[1] |

Handling Recommendations:

- Work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact[3].
- Avoid inhaling dust or vapors[3].
- Store the compound in a tightly sealed container under the recommended storage conditions[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-N-CYCLOHEXYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 56814-11-0|2-Amino-N-cyclohexylbenzamide|2-Amino-N-cyclohexylbenzamide|-范德生物科技公司 [bio-fount.com]
- 4. scbt.com [scbt.com]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(aryl amino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Amino-N-cyclohexylbenzamide" molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268408#2-amino-n-cyclohexylbenzamide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com